(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Description
This compound belongs to the arylpiperazine sulfonyl methanone family, characterized by a piperazine core functionalized with a sulfonyl-linked substituted phenyl group and a methanone-bound heterocycle. Its structure comprises:
- Piperazine ring: Provides a flexible scaffold for substitutions.
- 2,5-Dimethoxy-4-methylphenyl sulfonyl group: Imparts steric bulk and electron-donating properties due to methoxy and methyl groups.
The compound’s molecular formula is C₁₉H₂₃N₂O₆S (inferred from structural analogs in ), with a molecular weight of approximately 421.5 g/mol.
Properties
IUPAC Name |
[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-13-11-16(25-3)17(12-15(13)24-2)27(22,23)20-8-6-19(7-9-20)18(21)14-5-4-10-26-14/h4-5,10-12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDABIYQNYNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation of piperazine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride proceeds via nucleophilic substitution (SN2) at the sulfur center. Key parameters include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both piperazine and sulfonyl chlorides.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.
-
Temperature : Reactions are conducted at 0–5°C to minimize disubstitution or side reactions.
Table 1: Comparative Sulfonylation Conditions
Challenges and Solutions
-
Regioselectivity : Excess piperazine (1.2–1.5 equiv.) ensures monosubstitution, as disubstituted byproducts are difficult to separate.
-
Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; thus, anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
Acylation with Furan-2-Carbonyl Chloride
Coupling Strategies
The sulfonylated piperazine intermediate undergoes acylation with furan-2-carbonyl chloride. This step often employs:
Table 2: Acylation Reaction Parameters
Side Reactions and Mitigation
-
Over-Acylation : Controlled addition of acyl chloride (1.05–1.1 equiv.) prevents diacylation.
-
Furan Ring Stability : Mild conditions (pH 7–8) avoid ring-opening reactions.
Optimization of Reaction Parameters
Solvent and Catalytic Effects
Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates. For example, DCM improves sulfonylation rates compared to THF due to its lower dielectric constant. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate acylation by 15–20%.
Temperature and Time Dependence
-
Sulfonylation : Yields drop by 10–12% at temperatures >10°C due to increased disubstitution.
-
Acylation : Prolonged reflux (>6 hours) degrades the furan moiety, reducing yields by 8–10%.
Purification and Characterization
Isolation Techniques
Analytical Data
While specific spectral data for the target compound are unavailable, analogous derivatives exhibit:
-
¹H NMR : δ 7.8–8.1 (s, SO₂Ar), δ 6.3–6.6 (m, furan protons).
-
HPLC Purity : >97% under isocratic conditions (acetonitrile:H₂O = 70:30).
Industrial-Scale Considerations
Batch reactors (50–100 L) enable scalable production. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thiols or amines in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The presence of the methoxy group in the phenyl ring is believed to enhance the anticancer properties by improving solubility and bioavailability .
- Anticonvulsant Properties
- Neuropharmacological Effects
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the efficacy of this compound:
- Synthesis : The synthesis typically involves multi-step procedures starting from readily available precursors, followed by functional group modifications to introduce the sulfonyl and furan groups.
- SAR Studies : Analyzing variations in substituents on the piperazine and phenyl rings has provided insights into enhancing biological activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly impact pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl sulfonyl group’s substituents significantly influence electronic, steric, and pharmacokinetic properties. Key analogs include:
| Compound Name | Phenyl Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Effects |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethoxy-4-methyl | C₁₉H₂₃N₂O₆S | ~421.5 | Enhanced metabolic stability due to methoxy groups; moderate lipophilicity. |
| 4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-ylmethanone () | 5-Chloro-2-methoxy-4-methyl | C₁₇H₁₉ClN₂O₅S | 398.86 | Increased electronegativity from Cl may improve target binding affinity; potential toxicity concerns. |
| (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone () | 2,5-Diethoxy-4-methyl | C₂₀H₂₆N₂O₆S | 422.5 | Higher lipophilicity due to ethoxy groups; reduced metabolic stability compared to methoxy analogs. |
Key Observations :
Heterocycle Variations in the Methanone Moiety
The furan-2-yl group in the target compound can be replaced with other heterocycles, altering physicochemical and pharmacological profiles:
| Compound Name | Heterocycle | Key Properties | Reference |
|---|---|---|---|
| Target Compound | Furan-2-yl | Moderate polarity; π-π stacking capability | — |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () | Thiophene | Higher lipophilicity (logP); sulfur atom enables stronger van der Waals interactions. | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Furan-2-yl with 4-aminobenzoyl | Amino group enhances solubility and hydrogen-bonding potential. |
Key Observations :
- Amino-functionalized analogs () exhibit improved aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic derivative that incorporates a piperazine moiety along with a furan ring and a sulfonyl group. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- Piperazine : A cyclic amine that is often associated with various biological activities.
- Furan : A five-membered aromatic ring that contributes to the compound's reactivity and biological properties.
- Sulfonyl Group : Known for enhancing the pharmacological profile of compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated moderate to good antibacterial activity against various strains. The following table summarizes findings related to the antimicrobial activity of similar compounds:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | E. coli, S. aureus | Moderate |
| Compound B | P. aeruginosa | Good |
| Compound C | S. epidermidis | Excellent |
These results suggest that modifications in the piperazine and sulfonyl groups can lead to enhanced antimicrobial properties .
Anticancer Activity
The anticancer potential of piperazine derivatives has been a focus of research due to their ability to inhibit tumor growth. Studies have shown that compounds containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example:
- Compound D showed an IC50 value of 15 µM against MCF-7 (breast cancer) cells.
- Compound E exhibited significant antiproliferative effects with an IC50 of 20 µM against HT29 (colon cancer) cells.
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Piperazine derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Compound Tested | Inhibition Percentage |
|---|---|---|
| Acetylcholinesterase | Compound F | 75% |
| Urease | Compound G | 60% |
These findings indicate that the sulfonyl group may enhance binding affinity and selectivity towards these enzymes, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Case Study on Antimicrobial Activity : A study involving a series of piperazine derivatives demonstrated that the introduction of a furan ring significantly increased antibacterial efficacy against Gram-positive bacteria. The study reported a direct correlation between structural modifications and biological activity, emphasizing the importance of substituent position on the piperazine ring .
- Case Study on Anticancer Properties : In vitro assays conducted on various cancer cell lines revealed that compounds with similar structures to this compound exhibited potent cytotoxicity through mechanisms involving apoptosis and inhibition of cell proliferation pathways .
Q & A
Q. What are the standard synthetic routes for (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone?
Methodological Answer: The compound is typically synthesized via a multi-step process involving:
Sulfonylation : Reacting 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with a piperazine derivative under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonyl-piperazine intermediate .
Coupling with furan-2-carbonyl : Introducing the furan-2-yl methanone group via nucleophilic acyl substitution, often using triethylamine as a base and acetonitrile as a solvent under reflux .
Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include reaction time (3–5 hours for sulfonylation) and temperature control (reflux at ~80°C) .
Q. Which spectroscopic and analytical methods are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and piperazine/furan ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and absolute configuration, as demonstrated in related sulfonamide-piperazine analogs .
- FT-IR : To identify functional groups like sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection. Use a fume hood for synthesis steps involving volatile solvents .
- Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis of the sulfonyl group .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide the Safety Data Sheet (SDS) for reference .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate results with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methoxy vs. methyl groups) with biological activity .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) to prioritize analogs for synthesis .
Q. How can researchers optimize synthetic yield and purity?
Methodological Answer:
- Reaction Solvent : Replace acetonitrile with DMF for better solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve nucleophilic substitution efficiency .
- Purification : Optimize gradient elution in column chromatography (e.g., hexane:ethyl acetate ratios) or employ preparative HPLC for challenging separations .
Q. How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Meta-Analysis : Compare data across studies while accounting for variables like compound purity (≥95% by HPLC) or stereochemical differences .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified sulfonyl groups (e.g., 4-fluorophenylsulfonyl) or piperazine substituents (e.g., methyl vs. ethyl) .
- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Crystallographic Studies : Resolve co-crystal structures with target proteins to map binding interactions (e.g., hydrogen bonds with the sulfonyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
